molecular formula C11H14N2O2 B15058102 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15058102
M. Wt: 206.24 g/mol
InChI Key: ZXJUFZVAXGFJIK-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound of interest in pharmaceutical and organic chemistry research. This hybrid molecule features a pyrrolidine ring, a common feature in bioactive molecules, linked to a 2-methoxypyridine group and an aldehyde functional group . The aldehyde group is a versatile synthetic handle, allowing researchers to readily synthesize more complex structures through condensation and cyclization reactions for building compound libraries . Compounds with pyrrolidine and pyridine scaffolds are frequently explored in medicinal chemistry for their potential to interact with various biological targets. Research into similar structural frameworks has shown these can be developed for modulating biological pathways, such as increasing tissue oxygenation, which is relevant for conditions like sickle cell anemia . The specific research value of 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde lies in its potential as a key synthetic intermediate for the discovery and optimization of novel therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-15-11-9(4-2-6-12-11)10-5-3-7-13(10)8-14/h2,4,6,8,10H,3,5,7H2,1H3

InChI Key

ZXJUFZVAXGFJIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of N-substituted piperidines. The formation of pyrrolidine-2-carbaldehyde is a key step, which can be achieved through a domino process that includes in situ formation followed by carboxylic acid formation, decarboxylation, and oxidation . Specific oxidants and additives can be used to tune the selectivity of the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be contextualized by comparing it to related pyridine-pyrrolidine derivatives. Below is an analysis of key analogs from the Catalog of Pyridine Compounds (2017) and other literature:

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Price ($/g)
2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde (Target) C₁₁H₁₂N₂O₂ 204.23 Not Provided Pyrrolidine, pyridine, methoxy, carbaldehyde
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ 465.36 1421919-83-3 Bromo, tert-butyl, dimethoxymethyl 350
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₂₀H₃₄BrN₂O₂Si 469.49 1421919-84-4 Bromo, silyl ether, methoxy 450
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide C₁₇H₂₅ClN₃O₂ 338.85 Not Provided Chloro, hydroxymethyl, pivalamide

Key Differences and Implications

Substituent Effects on Reactivity :

  • The carbaldehyde group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in Schiff base formation). In contrast, analogs like the tert-butyl carboxylate derivative are sterically hindered, favoring stability over reactivity.
  • Bromo-substituted analogs (e.g., entries 2 and 3 in Table 1) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound lacks such halogen handles .

The target compound’s smaller carbaldehyde group allows greater conformational flexibility .

Biological Relevance :

  • The pivalamide group in Compound 5 may improve metabolic stability compared to the carbaldehyde, which is prone to oxidation. This highlights the trade-off between reactivity and pharmacokinetics.

Commercial Accessibility: Brominated derivatives are priced higher (Table 1), reflecting their utility in synthetic pipelines. The absence of commercial data for the target compound suggests it may be a novel or niche research chemical .

Research Findings and Limitations

  • Synthetic Applications : The carbaldehyde group in the target compound positions it as a precursor for imine-linked metal-organic frameworks (MOFs) or pharmaceutical intermediates. However, its stability under basic or aqueous conditions remains unstudied in the cited sources.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde?

A common method involves coupling pyrrolidine-1-carbaldehyde derivatives with functionalized pyridine moieties. For example, a nucleophilic substitution or Buchwald-Hartwig amination may be employed to introduce the 2-methoxypyridin-3-yl group. A representative procedure (adapted from similar compounds) uses DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours to facilitate coupling. Post-reaction, the product is isolated via extraction (e.g., ethyl acetate) and purified by column chromatography .

Q. How can NMR spectroscopy confirm the structure of this compound?

Key NMR signals include:

  • Aldehyde proton : A singlet near δ 10.0 ppm (¹H NMR).
  • Methoxy group : A singlet at δ ~3.3 ppm (integration for 3H, ¹H NMR).
  • Pyrrolidine protons : Multiplets between δ 1.9–3.3 ppm (¹H NMR) and corresponding carbons in the 20–50 ppm range (¹³C NMR). Discrepancies in splitting patterns may arise from rotameric forms of the pyrrolidine ring, which can be resolved using variable-temperature NMR .

Q. What safety precautions are critical when handling this compound?

The methoxypyridine moiety may pose inhalation or dermal toxicity risks. Always use gloves, goggles, and a fume hood. In case of exposure, rinse affected areas with water and consult a physician. Refer to safety data sheets (SDS) for 2-methoxypyridine derivatives for hazard-specific protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the aldehyde’s geometry and pyrrolidine ring puckering. Use SHELX programs for structure solution and refinement. For visualization and analysis of packing interactions (e.g., hydrogen bonding between aldehyde and methoxy groups), employ Mercury’s Materials Module to compare with analogous structures .

Q. How might reaction conditions be optimized if the synthesis yields a mixture of rotamers?

Rotamer formation is common in pyrrolidine-carbaldehyde derivatives due to restricted rotation. To minimize this:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Introduce bulky substituents on the pyrrolidine ring to lock conformation.
  • Optimize reaction temperature: Lower temperatures may favor a single rotamer, while higher temperatures accelerate coupling .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Substituent modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CN) to modulate pyridine ring electronics.
  • Scaffold hybridization : Fuse the pyrrolidine ring with heterocycles (e.g., pyrazolo[1,5-a]pyridines) to improve binding affinity.
  • Computational screening : Perform docking studies using the aldehyde as a warhead for covalent inhibition .

Q. How can contradictory NMR and mass spectrometry data be reconciled?

Discrepancies may arise from isotopic impurities or ion fragmentation patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For example, a mass shift of +16 Da could indicate oxidation, while unexpected NOESY correlations might suggest intramolecular hydrogen bonding .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/ValuesReference
¹H NMR (DMSO-d6)δ 10.01 (s, 1H, CHO), 7.61 (d, J=8.0 Hz, pyridine H)
HRMS (ESI+)[M+H]⁺ calc. for C₁₁H₁₃N₂O₂: 205.0972

Table 2. Common Crystallographic Parameters (Hypothetical)

ParameterValueSoftware Used
Space groupP2₁/cSHELXL
R-factor<0.05Mercury

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